molecular formula C17H14ClFN2O2S2 B11258671 4-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide

4-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B11258671
M. Wt: 396.9 g/mol
InChI Key: STPZAGDJRLMGCB-UHFFFAOYSA-N
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Description

4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a chlorobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. The reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:
  • Nucleophilic Substitution:
    • Reagents: Nucleophiles like amines or thiols
    • Conditions: Mild to moderate temperatures, polar solvents
  • Oxidation:
    • Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate
    • Conditions: Aqueous or organic solvents, controlled temperatures
  • Reduction:
    • Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
    • Conditions: Anhydrous conditions, inert atmosphere

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.

Scientific Research Applications

4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the thiazole ring and the sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}BENZENE-1-SULFONAMIDE is unique due to the combination of its structural features, including the chlorobenzene sulfonamide moiety and the fluorophenyl-thiazole group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H14ClFN2O2S2

Molecular Weight

396.9 g/mol

IUPAC Name

4-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C17H14ClFN2O2S2/c18-13-4-6-16(7-5-13)25(22,23)20-9-8-15-11-24-17(21-15)12-2-1-3-14(19)10-12/h1-7,10-11,20H,8-9H2

InChI Key

STPZAGDJRLMGCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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